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Compound of Interest

Compound Name:
1-N-Cbz-3-

(methylaminomethyl)azetidine

CAS No.: 1824267-06-2

Cat. No.: B2488275

Get Quote

Executive Summary: The "Goldilocks" Scaffold
In the trajectory of modern medicinal chemistry, the "Escape from Flatland" initiative has driven

a shift from planar aromatic systems to saturated, three-dimensional heterocycles. Among

these, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a high-value

scaffold.[1][2][3][4]

Historically sidelined due to perceived synthetic difficulty and instability, azetidines occupy a

unique physicochemical "sweet spot." They possess significantly higher ring strain (~26

kcal/mol) than pyrrolidines, yet lack the extreme lability of aziridines. This guide analyzes the

azetidine moiety not just as a structural spacer, but as a functional tool to modulate lipophilicity

(LogD), basicity (pKa), and metabolic stability in lead optimization.

Physicochemical & Structural Profile[5][6][7][8][9]
[10][11]
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The incorporation of an azetidine ring often resolves the tension between potency and

physicochemical properties (ADME). Unlike the flexible piperidine or pyrrolidine rings, the

azetidine ring is relatively rigid, reducing the entropic penalty upon protein binding.[3]

Comparative Metrics
The following table contrasts azetidine with its 5- and 6-membered counterparts. Note the

distinct pKa modulation and ring strain, which influences both reactivity and metabolic

susceptibility.[5]
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Property
Azetidine (4-
membered)

Pyrrolidine (5-
membered)

Piperidine (6-
membered)

Impact on
Drug Design

Ring Strain

(kcal/mol)
~26.0 ~6.0 ~0.0

High strain

correlates with

unique vector

orientation but

requires careful

synthetic

handling.

pKa (Parent

Amine)
11.29 11.27 11.22

Similar basicity

to larger rings,

but highly

tunable via 3-

substitution (e.g.,

3,3-

difluoroazetidine

pKa ~ 7.0).

LogP

(Lipophilicity)
Lower Moderate Higher

Azetidines

generally lower

LogD, improving

solubility and

reducing non-

specific binding.

C-N-C Angle ~88° ~109° ~110°

Compressed

angle alters the

lone pair

character,

affecting H-bond

acceptor

capability.

The Gem-Dimethyl Bioisostere
Azetidine is frequently employed as a bioisostere for the gem-dimethyl group. The C2-N-C4

angle of the azetidine mimics the bond angle of the dimethyl group, but with the added benefit
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of introducing a polarizable nitrogen atom that can participate in H-bonding or salt bridges,

often without a significant lipophilicity penalty.

Modern Synthetic Methodologies[4][10][12]
The historical reliance on the thermal cyclization of

-haloamines is fading. Modern drug discovery demands modularity and late-stage
functionalization. Two dominant strategies have emerged: Strain-Release Functionalization and
Photochemical Cycloaddition.

Experimental Protocol: Strain-Release Functionalization
of Azabicyclo[1.1.0]butanes (ABBs)
This protocol describes the synthesis of 3-functionalized azetidines using "spring-loaded" ABB

precursors. This method is superior to traditional cyclization for generating complex 3,3-

disubstituted architectures.

Objective: Synthesis of 3-aryl-3-fluoroazetidine derivatives via radical addition to ABB.

Reagents & Equipment:

Precursor:

-Sulfonyl-1-azabicyclo[1.1.0]butane (ABB).

Radical Precursor: Aryl iodide (Ar-I).

Catalyst: Photoredox catalyst (e.g.,

).

Solvent: Degassed DMSO or Acetonitrile.

Light Source: Blue LED (450 nm).

Step-by-Step Methodology:

Preparation of the Reaction Vessel:
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Flame-dry a 10 mL Schlenk tube and allow it to cool under an argon atmosphere.

Add the ABB precursor (1.0 equiv, 0.5 mmol) and the Aryl iodide (1.5 equiv).

Add the photocatalyst (

, 1 mol%).

Degassing:

Dissolve the solids in anhydrous, degassed DMSO (0.1 M concentration).

Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches the triplet

state of the photocatalyst).

Irradiation (The "Spring-Load" Release):

Seal the tube and place it 2 cm from the Blue LED source.

Stir vigorously at room temperature for 12–24 hours.

Mechanism:[6][7][8][9] The aryl radical is generated via single-electron transfer (SET). It

attacks the central strain bond of the ABB, relieving the ~60 kcal/mol strain energy and

forming the azetidinyl radical, which is subsequently quenched/fluorinated.

Work-up & Purification:

Dilute the mixture with EtOAc and wash with brine (3x) to remove DMSO.

Dry over

and concentrate in vacuo.

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation:

Verify the ring opening via
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NMR (Disappearance of the characteristic upfield ABB bridgehead protons at

2.0-2.5 ppm).

Visualization of Synthetic Logic
The following diagram illustrates the Strain-Release pathway (ABB) versus the classical

Paternò-Büchi approach.
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Figure 1: Comparison of Classical Thermal Cyclization vs. Modern Strain-Release (ABB)

Synthesis. The ABB route accesses complex 3,3-substitution patterns inaccessible via

standard cyclization.

Case Studies in Medicinal Chemistry
Cobimetinib (Cotellic): The Structural Anchor
Indication: Melanoma (MEK Inhibitor) Role of Azetidine: In Cobimetinib, the azetidine ring is not

merely a linker; it is a critical structural anchor.[10] The molecule features a 3-hydroxy-3-

(piperidin-2-yl)azetidine core.[8]

Conformational Lock: The spiro-like connectivity at the C3 position of the azetidine orients

the piperidine ring and the hydroxyl group precisely.

Binding Mode: Crystal structures reveal that the azetidine nitrogen (protonated at

physiological pH) projects into the solvent front, while the hydroxyl group engages in

hydrogen bonding with the phosphate-binding loop (P-loop) residues (e.g., Asp190). The

rigidity of the 4-membered ring minimizes the entropic cost of this precise positioning.
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Baricitinib (Olumiant): The Rigid Spacer
Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor) Role of Azetidine: Baricitinib utilizes a 1-

(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[11]

Vector Alignment: The azetidine acts as a rigid linear spacer, connecting the pyrazole core to

the ethylsulfonyl group.

Metabolic Stability: Replacing a flexible alkyl chain with the azetidine ring eliminates

rotatable bonds and protects the nitrogen from oxidative dealkylation (a common metabolic

soft spot in acyclic amines).

Biological Signaling & Mechanism[13][15]
The efficacy of these drugs relies on the inhibition of kinase cascades.[6] The following diagram

details the MAPK pathway targeted by Cobimetinib.
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Figure 2: The RAS/RAF/MEK/ERK Signaling Cascade. Cobimetinib utilizes its azetidine-

containing scaffold to allosterically inhibit MEK1/2, preventing downstream ERK

phosphorylation.
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Future Outlook: Covalent Inhibitors & DELs
The azetidine scaffold is evolving beyond simple reversible inhibitors.[12]

Covalent Warheads: Azetidine acrylamides are being explored as "warheads" for covalent

kinase inhibitors. The ring strain activates the acrylamide double bond, tuning the reactivity

toward specific cysteine residues (e.g., in BTK or EGFR).

DNA-Encoded Libraries (DELs): The robustness of the azetidine ring allows it to survive the

harsh split-and-pool synthesis cycles of DELs, making it a popular scaffold for screening

novel chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b2488275?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2488275?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

